molecular formula C22H18O4 B13924495 Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate

Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B13924495
M. Wt: 346.4 g/mol
InChI Key: CFQGAWYCBOYUCT-UHFFFAOYSA-N
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Description

Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylate is an organic compound that features a biphenyl core with a benzyloxy group, a formyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)benzaldehyde, which is then subjected to a series of reactions to introduce the formyl and carboxylate ester groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield a hydroxymethyl derivative.

Scientific Research Applications

Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzoic acid
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-2-nitrobenzaldehyde

Uniqueness

Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its biphenyl core provides a rigid structure, while the benzyloxy, formyl, and carboxylate ester groups offer sites for further chemical modification and functionalization .

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 4-(3-formyl-4-phenylmethoxyphenyl)benzoate

InChI

InChI=1S/C22H18O4/c1-25-22(24)18-9-7-17(8-10-18)19-11-12-21(20(13-19)14-23)26-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3

InChI Key

CFQGAWYCBOYUCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O

Origin of Product

United States

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